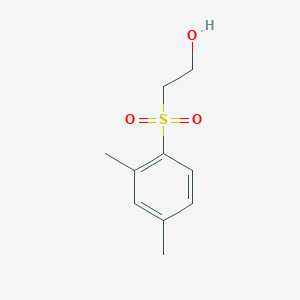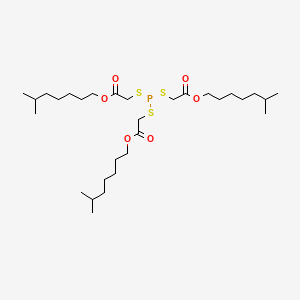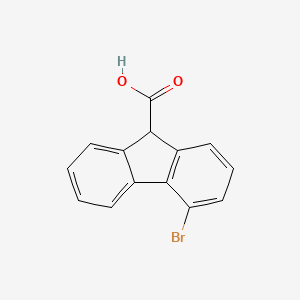
2,4-Pteridinediamine, 6-((methylphenylamino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- is a chemical compound with the molecular formula C14H15N7. It is known for its unique structure, which includes a pteridine core substituted with a methylphenylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- typically involves the reaction of pteridine derivatives with methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Pteridinediamine, 6-((phenylamino)methyl)-
- 2,4-Pteridinediamine, 6-((ethylphenylamino)methyl)-
- 2,4-Pteridinediamine, 6-((dimethylphenylamino)methyl)-
Uniqueness
2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
57963-47-0 |
|---|---|
Molekularformel |
C14H15N7 |
Molekulargewicht |
281.32 g/mol |
IUPAC-Name |
6-[(N-methylanilino)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H15N7/c1-21(10-5-3-2-4-6-10)8-9-7-17-13-11(18-9)12(15)19-14(16)20-13/h2-7H,8H2,1H3,(H4,15,16,17,19,20) |
InChI-Schlüssel |
CMGMRTNWNJMOJV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)




